molecular formula C18H28O2 B075115 5alpha-Dihydronandrolone CAS No. 1434-85-1

5alpha-Dihydronandrolone

Cat. No.: B075115
CAS No.: 1434-85-1
M. Wt: 276.4 g/mol
InChI Key: RHVBIEJVJWNXBU-PNOKGRBDSA-N
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Description

5alpha-Dihydronandrolone, also known as 5alpha-dihydro-19-nortestosterone, is a naturally occurring anabolic-androgenic steroid. It is a 5alpha-reduced derivative of nandrolone (19-nortestosterone) and is formed by the action of the enzyme 5alpha-reductase. This compound is a major metabolite of nandrolone and is structurally similar to dihydrotestosterone, a potent androgen .

Mechanism of Action

5alpha-Dihydronandrolone exerts its effects by binding to androgen receptors. Unlike nandrolone, it is a weaker agonist of the androgen receptor, leading to a lower androgenic effect. The conversion of nandrolone to this compound by 5alpha-reductase results in local inactivation in androgenic tissues, which contributes to the high ratio of anabolic to androgenic effects observed with nandrolone .

Comparison with Similar Compounds

Uniqueness: 5alpha-Dihydronandrolone is unique due to its formation from nandrolone and its weaker androgenic activity compared to nandrolone and dihydrotestosterone. This property makes it particularly interesting for research focused on anabolic-androgenic steroids with reduced androgenic side effects .

Properties

IUPAC Name

(5S,8R,9R,10S,13S,14S,17S)-17-hydroxy-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-17,20H,2-10H2,1H3/t11-,13-,14+,15+,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVBIEJVJWNXBU-PNOKGRBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@H]3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60931866
Record name 17beta-Hydroxy-5alpha-estran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434-85-1
Record name 17β-Hydroxy-5α-estran-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Dihydro-19-nortestosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001434851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17beta-Hydroxy-5alpha-estran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5.ALPHA.-DIHYDRONANDROLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0V6O3097Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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